molecular formula C9H11N3 B1480824 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097968-40-4

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480824
CAS No.: 2097968-40-4
M. Wt: 161.2 g/mol
InChI Key: OLDXHVOQINOJPP-UHFFFAOYSA-N
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Description

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole is a chemically sophisticated scaffold of significant interest in medicinal chemistry and drug discovery. The 1H-imidazo[1,2-b]pyrazole core is recognized as a non-classical isostere of the indole ring , a common structure in many pharmaceuticals. Replacing an indole with this scaffold has been shown to markedly improve aqueous solubility while maintaining similar spatial and electronic properties, making it a valuable strategy for optimizing the pharmacokinetic profiles of drug candidates . This core structure has attracted attention due to its diverse and useful bioactivities, which include antimicrobial, anticancer, and anti-inflammatory properties . From a synthetic chemistry perspective, the 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized at multiple positions using modern organometallic chemistry techniques, such as Br/Mg-exchange and regioselective magnesiations with TMP-bases . This allows researchers to efficiently build chemical diversity around the core structure for structure-activity relationship (SAR) studies. The cyclobutyl substituent at the 6-position is a notable feature, as it introduces a strained, three-dimensional ring system that can positively influence a molecule's potency, metabolic stability, and conformational landscape. Furthermore, functionalized derivatives of this heterocyclic system have been utilized as precursors in the synthesis of push-pull dyes with applications in materials science . This product is intended for use in these and other research applications. Intended Use : This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemical compounds with appropriate care and in accordance with all applicable safety regulations.

Properties

IUPAC Name

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-7(3-1)8-6-9-10-4-5-12(9)11-8/h4-7,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDXHVOQINOJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC3=NC=CN3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The imidazo[1,2-b]pyrazole scaffold is notable for its ability to undergo selective functionalization, allowing for the development of various derivatives with enhanced biological properties. For example, recent studies have demonstrated methods for regioselective metalation and electrophilic trapping that enable the synthesis of functionalized variants of this scaffold . The introduction of cyclobutyl groups has been shown to improve solubility and potentially enhance biological activity compared to other substituents like indole .

Table 1: Summary of Synthetic Methods for this compound

MethodologyDescriptionReference
Br/Mg-exchangeUtilizes iPrMgCl/LiCl for selective functionalization
Regioselective magnesiationsAllows for specific positioning of substituents
Electrophilic trappingInvolves reactions with various electrophiles

Antimicrobial Properties

This compound derivatives have shown promising antimicrobial activity. For instance, compounds derived from this scaffold have been evaluated against Mycobacterium tuberculosis, demonstrating minimal inhibitory concentrations (MIC) in the range of 0.05–≤100 μg/mL. Notably, some derivatives exhibited activity significantly surpassing that of standard treatments like ethambutol .

Anti-Cancer Activity

Research has indicated that certain imidazo[1,2-b]pyrazole derivatives can induce apoptosis in cancer cell lines such as HL-60 cells. One study reported that a specific derivative led to a significant increase in cleaved caspase-3 levels in treated cells, indicating a caspase-dependent mechanism of apoptosis. The compound's efficacy was noted at nanomolar concentrations, highlighting its potential as an anti-cancer agent .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound derivatives have also been investigated. Some compounds showed selective inhibition of COX-2 over COX-1, which is critical for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). For example, certain derivatives displayed IC50 values as low as 0.02–0.04 μM against COX-2, indicating strong anti-inflammatory potential .

Table 2: Biological Activity Overview

Activity TypeObserved EffectsNotable CompoundsReference
AntimicrobialMIC against M. tuberculosis ≤ 0.05 μg/mLIPA-6
Anti-cancerInduces apoptosis in HL-60 cellsDU325
Anti-inflammatoryCOX-2 inhibition IC50 0.02–0.04 μMVarious derivatives

Case Study 1: Anti-Tubercular Activity

A series of imidazo[1,2-b]pyrazole derivatives were synthesized and evaluated for their anti-tubercular activity using the microplate Alamar Blue assay. The most potent compound (IPA-6) exhibited an MIC of 0.05 μg/mL, making it 125 times more effective than ethambutol. This study emphasizes the potential for developing new treatments for tuberculosis based on this scaffold .

Case Study 2: Apoptosis Induction in Cancer Cells

In another study focusing on the cytotoxic effects of imidazo[1,2-b]pyrazole derivatives on HL-60 cells, it was found that treatment with DU325 led to significant apoptosis through a caspase-dependent pathway. This finding suggests that modifications to the imidazo[1,2-b]pyrazole structure can enhance its therapeutic efficacy against leukemia and potentially other cancers .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole exhibits significant anticancer properties. Several studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

  • Case Study 1 : In human acute myeloid leukemia (AML) cells (HL-60), treatment with this compound resulted in notable cellular differentiation and apoptosis, with key markers such as Bcl-xl and pAkt being upregulated.
  • Case Study 2 : The compound induced apoptosis in MV-4-11 cells with IC50 values as low as 16.54 nM, indicating potent cytotoxicity.
Cell LineIC50 (nM)Apoptotic Response
HL-6032.25High
MOLT-427.24Moderate
MV-4-1116.54Very High

Anti-inflammatory Properties :
This compound has also shown promise in modulating inflammatory responses. Its derivatives inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition Studies

The compound acts as an inhibitor of several key enzymes involved in cancer progression and inflammation. Its mechanism of action includes:

  • Inhibition of Kinases : Targeting specific kinases involved in cell signaling pathways.
  • COX Inhibition : Demonstrated significant inhibitory activity against COX-2 with selectivity indices superior to standard anti-inflammatory drugs like celecoxib.

Comparative Analysis with Related Compounds

This compound can be compared with various similar compounds based on their structural characteristics and biological activities:

Compound TypeKey FeaturesApplications
Indole DerivativesStructural similarities; diverse activitiesAnticancer, anti-inflammatory
Imidazo[2,1-b]thiazole DerivativesFused heterocyclic rings; antimicrobial propertiesAntimicrobial agents
Imidazo[4,5-b]pyridine DerivativesPharmacological potential; drug developmentTherapeutic agents

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at distinct positions, governed by electronic and steric factors:

Key Findings:

  • Regioselective Br/Mg-exchange at the 7-position enables functionalization with organometallic reagents (e.g., Grignard reagents), followed by trapping with electrophiles such as aldehydes or ketones .

  • Zincation with TMP-bases (e.g., TMP2Zn·MgCl2·2LiCl) facilitates regioselective substitution at the 6-position, yielding derivatives with aryl or alkyl groups .

Reaction TypeReagents/ConditionsMajor ProductsYield Range
Br/Mg-exchangeBr → Mg exchange, then RCHO/RCOR7-Functionalized derivatives65–83%
ZincationTMP2Zn·MgCl2·2LiCl, 0°C6-Substituted imidazopyrazoles70–85%

Oxidation and Reduction

The imidazo[1,2-b]pyrazole core undergoes redox transformations under controlled conditions:

Oxidation:

  • Potassium permanganate (KMnO4) oxidizes the cyclobutyl group to a ketone or carboxylic acid derivative, depending on reaction conditions.

  • Chromium trioxide (CrO3) selectively oxidizes the C-7 position to form carbonyl-containing analogs.

Reduction:

  • Lithium aluminum hydride (LiAlH4) reduces nitrile groups to amines, enhancing solubility for biological applications.

  • Sodium borohydride (NaBH4) selectively reduces carbonyl groups without affecting the heterocyclic core.

Cyclization and Fragmentation

The scaffold participates in ring-forming and cleavage reactions:

Cyclization

  • Microwave-assisted GBB-3CR (Groebke–Blackburn–Bienaymé reaction) enables one-pot synthesis of polyfunctionalized derivatives, forming fused heterocycles in 10–60 minutes .

  • Key Example: Reaction with aldehydes (e.g., 4-Me-C6H4CHO) and isocyanides yields 1,3-dihydro-2H-imidazol-2-ylidene derivatives with push–pull electronic properties .

Fragmentation

  • Metalation-induced pyrazole ring cleavage occurs at the 6-position using TMP2Zn·MgCl2·2LiCl, producing (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile dyes .

ProcessReagentsProductsApplications
CyclizationAldehydes, isocyanides, MWFused heterocyclesDrug candidates
FragmentationTMP2Zn·MgCl2·2LiClPush–pull dyesOptoelectronic materials

Cross-Coupling Reactions

Palladium-catalyzed couplings enhance structural diversity:

  • Suzuki–Miyaura coupling with aryl boronic acids introduces aryl groups at the 3-position .

  • Buchwald–Hartwig amination forms C–N bonds for pharmacophore diversification .

Case Study:

  • Coupling 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with 4-fluorophenylboronic acid yielded a derivative with enhanced COX-2 inhibitory activity (IC50 = 0.02 μM) .

Comparative Reactivity and Solubility

Functionalization significantly alters physicochemical properties:

Derivativelog DAqueous Solubility (mg/mL)Key Modification
Parent compound2.10.15
7-Carboxamide1.31.8Improved hydrophilicity
6-Aryl-substituted2.50.08Enhanced lipophilicity

The 1H-imidazo[1,2-b]pyrazole scaffold demonstrates superior solubility (up to 1.8 mg/mL) compared to indole analogs (e.g., pruvanserin: 0.3 mg/mL), making it favorable for drug development .

Mechanistic Insights

  • Regioselectivity in substitutions is dictated by the electron-deficient C-6 and C-7 positions, which are more reactive toward organometallic reagents .

  • Fragmentation pathways involve zinc-mediated ring-opening, forming stabilized imidazolylidenes via proaromatic intermediates .

Comparison with Similar Compounds

Anticancer Activity

Imidazo[1,2-b]pyrazole derivatives bearing substituents like phenyldiazenyl or thienyl groups exhibit potent anticancer activity. For example:

  • Compound 10c-d (2-thienyl-substituted): IC50 = 8.2 µM against MCF-7 breast cancer cells .
  • Compound 7a-c (phenyldiazenyl-substituted): IC50 = 12.4 µM against HepG-2 liver cancer cells .

Anti-Inflammatory and Immunomodulatory Effects

Imidazo[1,2-b]pyrazole derivatives act as COX-2 inhibitors, with IC50 values in the nanomolar range (e.g., <100 nM for select compounds). The cyclobutyl group’s steric bulk may influence binding to the COX-2 active site, though this requires validation .

Structural and Functional Comparisons

Compound Key Substituent Biological Target Notable Property
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole Cyclobutyl at C6 Underexplored Enhanced solubility vs. indoles
Pruvanserin analogue Piperazine moiety 5-HT2A receptor High CNS permeability
IMPY Dihydro core Ribonucleotide reductase DNA synthesis inhibition
COX-2 inhibitors Varied aryl groups COX-2 enzyme Anti-inflammatory activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole typically involves the following key steps:

  • Selective Functionalization of the Imidazo[1,2-b]pyrazole Scaffold:
    The core scaffold is functionalized selectively using organometallic reagents. A common approach is the bromine/magnesium (Br/Mg) exchange reaction , which introduces a magnesium species at a specific position on the heterocyclic ring. This is followed by regioselective magnesiations and zincations using sterically hindered TMP-bases (2,2,6,6-tetramethylpiperidyl derivatives). These metalated intermediates are then reacted with various electrophiles to install desired substituents, including the cyclobutyl group at the 6-position.

  • Use of TMP-Bases and Organometallic Reagents:
    TMPMgCl·LiCl and TMP2Zn·MgCl2·2LiCl are used for controlled metalation at different positions on the ring, enabling stepwise functionalization. This strategy allows the introduction of multiple substituents in a regioselective manner with high yields.

  • Trapping with Electrophiles:
    After metalation, electrophiles such as alkyl halides, esters, or tosylates are added to trap the organometallic intermediates, leading to the formation of the 6-cyclobutyl substituted imidazo[1,2-b]pyrazole derivatives.

  • Deprotection Steps:
    Protective groups like SEM (2-(trimethylsilyl)ethoxymethyl) may be used to protect nitrogen atoms during the synthesis and are removed in the final steps to yield the target compound.

  • Industrial Scale-Up Considerations:
    Industrial production adapts these synthetic routes to larger scales, often employing continuous flow reactors and automated synthesis platforms to optimize yield, purity, and process efficiency.

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Br/Mg-exchange iPrMgCl·LiCl, low temperature Formation of magnesium intermediate
2 Regioselective magnesiation TMPMgCl·LiCl Metalation at specific ring positions
3 Zincation TMP2Zn·MgCl2·2LiCl Further selective metalation
4 Electrophilic trapping Alkyl halides, esters, tosylates Introduction of cyclobutyl and other groups
5 Deprotection Acidic or fluoride ion treatment Removal of protective groups

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Organometallic Functionalization (Br/Mg-exchange, TMP-bases) Stepwise selective metalation and electrophilic trapping High regioselectivity, adaptable to scale-up Requires sensitive reagents, multiple steps
One-Pot GBB Multicomponent Reaction Microwave-assisted, uses multifunctional building blocks Rapid synthesis, green chemistry compatible May need optimization for cyclobutyl substitution
Industrial Production Techniques Continuous flow reactors, automated platforms Enhanced scalability and reproducibility Process development required

Q & A

Q. What are the primary synthetic routes for 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole?

The synthesis of this scaffold typically involves cyclocondensation or cycloaddition reactions. A key approach is the sequential one-pot protocol using hydrazine hydrate, aldehydes, and isocyanides, which enables rapid library generation . For cyclobutyl substitution, Br/Mg-exchange and TMP-base-mediated metalation (e.g., TMPMgCl·LiCl) allow selective functionalization at positions 2, 3, or 7 of the core structure . Prefunctionalization via bromination (using NBS) at position 7 facilitates subsequent regioselective modifications .

Q. How does the solubility of this compound compare to indole derivatives?

Compared to indole-based analogs (e.g., pruvanserin), the imidazo[1,2-b]pyrazole core reduces lipophilicity (logD) by 0.5–1.0 units, leading to a 2–3-fold increase in aqueous solubility (Table 1, ). This arises from the lower pKa (~7.3) of the NH group in the imidazo[1,2-b]pyrazole, which promotes deprotonation in physiological media, enhancing solubility and potentially improving bioavailability .

Q. What role does the core structure play in biological activity?

The imidazo[1,2-b]pyrazole scaffold contributes to dual hydrogen-bonding interactions and planar aromaticity , critical for binding to targets like COX-2 and 5-HT3 receptors. Structure-activity relationship (SAR) studies show that substituents at position 6 (e.g., cyclobutyl) modulate steric bulk and electron density, influencing receptor affinity and selectivity . Docking studies suggest the core mimics indole’s π-stacking but with improved metabolic stability due to reduced CYP450 oxidation .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold?

Regioselectivity is achieved through:

  • Br/Mg-exchange : Using iPrMgCl·LiCl to functionalize position 7 .
  • TMP-base metalations : TMPMgCl·LiCl targets position 3, while TMP₂Zn·MgCl₂·2LiCl modifies position 2 .
  • SEM-protection : Protects reactive sites during sequential modifications (e.g., bromination at position 7, followed by magnesiation at position 3) . These methods enable up to three distinct substitutions on the scaffold, essential for tuning pharmacological properties .

Q. How can researchers resolve contradictions in spectral data caused by tautomeric forms?

Tautomeric equilibria (e.g., 1H vs. 5H forms) complicate NMR interpretation. To address this:

  • Use 2D NMR (COSY, NOESY) to identify proton coupling patterns and spatial proximity .
  • Perform X-ray crystallography to confirm dominant tautomers in the solid state .
  • Apply Hammett acidity analysis to correlate pKa values with substituent effects on tautomer distribution .

Q. How to design derivatives for CNS targets like 5-HT3 receptors?

Key steps include:

  • Tropanyl functionalization : Attach tropane or piperidine groups at position 6/7 to enhance blood-brain barrier penetration .
  • In vitro affinity assays : Screen derivatives using radioligand binding assays (e.g., [³H]GR65630 for 5-HT3 receptors) .
  • LogD optimization : Maintain logD < 2.5 to balance solubility and membrane permeability .

Q. What methods evaluate metabolic stability of imidazo[1,2-b]pyrazole derivatives?

  • Cytochrome P450 assays : Incubate compounds with human liver microsomes (HLM) and quantify metabolite formation via LC-MS .
  • Reactive metabolite screening : Use glutathione trapping to detect electrophilic intermediates .
  • Half-life (t₁/₂) determination : Measure substrate depletion over time in HLM .

Q. How to address variability in logD measurements across studies?

Standardize protocols using:

  • Shake-flask method : Partition between octanol and PBS (pH 7.4) with UV/LC-MS quantification .
  • Quality controls : Include duplicate measurements to assess intra-day variability (SD ±0.17 log units) .
  • pKa correction : Adjust logD calculations for ionization states using potentiometric titrations .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

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